PACAP-38 (16-38), human, mouse, rat

Migraine Research Mast Cell Biology Non-Canonical GPCR Signaling

This C-terminal fragment is essential for studies requiring PAC1-independent pharmacology. It is equipotent to full-length PACAP in mast cell degranulation but has low vasodilatory potency, preventing hemodynamic confounds. Ideal for investigating non-canonical pathways, sustained neuropeptide Y/catecholamine production, and calcium-independent exocytosis. Choose this specific fragment to avoid off-target cAMP elevation from PAC1 agonists like PACAP-27.

Molecular Formula C123H215N39O28S
Molecular Weight 2720.3 g/mol
Cat. No. B612571
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePACAP-38 (16-38), human, mouse, rat
Molecular FormulaC123H215N39O28S
Molecular Weight2720.3 g/mol
Structural Identifiers
InChIInChI=1S/C123H215N39O28S/c1-65(2)59-88(159-121(190)98(68(7)8)161-102(171)71(12)142-101(170)70(11)144-115(184)89(60-66(3)4)155-117(186)91(62-74-39-43-76(164)44-40-74)157-110(179)81(32-18-24-53-127)148-109(178)82(33-19-25-54-128)153-119(188)97(67(5)6)160-103(172)72(13)143-106(175)87(49-58-191-14)147-104(173)77(130)45-47-93(131)165)105(174)141-64-96(168)145-79(30-16-22-51-125)107(176)149-84(35-27-56-139-122(135)136)112(181)156-90(61-73-37-41-75(163)42-38-73)116(185)151-80(31-17-23-52-126)108(177)152-86(46-48-94(132)166)113(182)150-85(36-28-57-140-123(137)138)114(183)162-99(69(9)10)120(189)154-83(34-20-26-55-129)111(180)158-92(63-95(133)167)118(187)146-78(100(134)169)29-15-21-50-124/h37-44,65-72,77-92,97-99,163-164H,15-36,45-64,124-130H2,1-14H3,(H2,131,165)(H2,132,166)(H2,133,167)(H2,134,169)(H,141,174)(H,142,170)(H,143,175)(H,144,184)(H,145,168)(H,146,187)(H,147,173)(H,148,178)(H,149,176)(H,150,182)(H,151,185)(H,152,177)(H,153,188)(H,154,189)(H,155,186)(H,156,181)(H,157,179)(H,158,180)(H,159,190)(H,160,172)(H,161,171)(H,162,183)(H4,135,136,139)(H4,137,138,140)
InChIKeyJNNCPZMLQNUITC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PACAP-38 (16-38) Human, Mouse, Rat: A Pharmacologically Distinct C-Terminal Fragment for Specialized Neuropeptide Research


PACAP-38 (16-38) is a 23-amino acid C-terminal fragment (residues 16-38) of the full-length pituitary adenylate cyclase-activating polypeptide PACAP-38 [1]. Identical in sequence across human, mouse, and rat, it is a synthetic peptide tool that retains biological activity despite lacking the N-terminal domain critical for high-affinity PAC1 receptor binding [1] [2]. Its primary mechanism of action involves potent, efficacious, and sustained stimulation of sympathetic neuronal neuropeptide Y (NPY) and catecholamine production [1] [3], a profile distinct from both full-length PACAP isoforms and other fragments like PACAP-27 or PACAP(6-38) [4]. The unique sequence (QMAVKKYLAAVLGKRYKQRVKNK-NH₂) and associated molecular weight of ~2720.33 Da [1] [3] are key identifiers for procurement, and the peptide's species-conserved nature ensures consistent results across common laboratory rodent models.

Why PACAP-38 (16-38) Cannot Be Substituted by Other PACAP Fragments in Targeted Research Protocols


The assumption that all PACAP-derived peptides are functionally interchangeable is a critical error in experimental design. PACAP-38 (16-38) lacks the N-terminal (1-27) domain, which results in low affinity for the canonical PAC1 receptor [1], unlike high-affinity agonists such as PACAP-38 and PACAP-27 [1] [2]. This fundamental difference in binding drives a distinct pharmacology: for instance, while it exhibits low vasodilatory potency relative to the full-length peptides [3], it is equipotent to PACAP-38 and PACAP(6-38) in inducing mast cell degranulation, a function where PACAP-27 and VIP are significantly weaker [2]. Substituting with a high-affinity PAC1 agonist (e.g., PACAP-27) would introduce potent cAMP elevation through canonical GPCR pathways, confounding studies focused on PAC1-independent signaling [2] [4]. Similarly, using an antagonist like PACAP(6-38) would be inappropriate for studies requiring a pure agonist of specific, non-canonical functions. Therefore, the choice of this specific fragment is not arbitrary; it is a strategic requirement dictated by its unique, quantifiable functional profile.

Quantitative Differentiation of PACAP-38 (16-38): A Head-to-Head Evidence Guide for Scientific Selection


Equipotent Mast Cell Degranulation: A Pharmacological Niche for Non-Canonical Signaling Studies

PACAP-38 (16-38) is equipotent to full-length PACAP-38 and PACAP(6-38) in inducing mast cell degranulation, an effect that is significantly greater (>100-fold) than that of PACAP-27 or VIP [1]. In a direct comparative study on isolated rat peritoneal mast cells, the peptides induced degranulation with the following order of potency: PACAP-38 = PACAP(6-38) = PACAP(16-38) » PACAP-27 = VIP = PACAP(28-38) [1]. This demonstrates that the C-terminal region is sufficient to fully trigger this specific pathway.

Migraine Research Mast Cell Biology Non-Canonical GPCR Signaling

Low Affinity for PAC1 Receptor vs. Full-Length PACAP-38: Validation for Receptor Subtype-Selective Research

In competitive binding assays using the NCI-H838 non-small cell lung cancer cell line, specific 125I-labeled PACAP binding was inhibited with high affinity by PACAP-27 and PACAP-38, but with low affinity by PACAP-38 (16-38) [1]. This directly contrasts with its activity in other functional assays, highlighting its selective lack of binding to the primary PAC1 receptor, a trait shared with the shorter fragment PACAP(28-38) but distinct from PACAP(6-38), which exhibits moderate affinity [1].

Receptor Pharmacology Binding Assays Cancer Cell Biology

Reduced Vasodilatory Potency: A Comparative Advantage for Isolating Non-Vascular Functions

In a study comparing vascular effects, PACAP-38 (16-38) was found to be 'much less potent' than vasoactive intestinal peptide (VIP) in both relaxing phenylephrine-precontracted rat tail artery and causing a dose-dependent decrease in systemic blood pressure in anesthetized rats [1]. In contrast, full-length PACAP-38 and PACAP-27 were 'equipotent' with VIP in the same assays [1]. Furthermore, the duration of action for the 16-38 fragment was 'much shorter' than that of equimolar doses of PACAP-38, PACAP-27, and VIP [1].

Cardiovascular Pharmacology In Vivo Hemodynamics Vascular Biology

Potent Histamine Release with Minimal Calcium Sensitivity: A Distinct Mechanism from Substance P

PACAP-38 (16-38) and PACAP-38 induce histamine release from rat peritoneal mast cells with an activity that is >100-fold more potent than that of the classic mast cell activator substance P [1]. The threshold for this effect is a concentration of 1 x 10⁻⁸ mol/L [1]. Critically, unlike substance P-induced release, the histamine release triggered by PACAP-38 (16-38) is not inhibited by extracellular calcium, pointing to a distinct and unique mechanism of action [1].

Neuroimmunology Allergy Research Mast Cell Signaling

Validated Research Applications for PACAP-38 (16-38) Based on Quantitative Comparative Evidence


Investigating PAC1-Independent Mast Cell Signaling in Migraine and Inflammation Models

This is the premier application for PACAP-38 (16-38). As shown in Section 3, it is equipotent to full-length PACAP-38 in inducing mast cell degranulation [1] while having low affinity for the PAC1 receptor [2]. Researchers studying the non-canonical, PAC1-independent pathway of PACAP-induced mast cell activation can use this fragment as a selective agonist, avoiding the confounding activation of high-affinity PAC1/cAMP pathways that would occur with PACAP-27 or PACAP-38 [1].

Functional Dissection of PACAP's C-Terminal Region in Sympathetic Neuronal Regulation

This fragment is ideal for studying the biological activity of the PACAP C-terminus, independent of the N-terminal binding domain. Evidence shows it has potent and sustained stimulatory effects on NPY and catecholamine production in sympathetic neurons [3], but it does not elevate plasma cAMP in vivo, unlike full-length PACAPs [4]. This functional uncoupling makes it a precise tool for dissecting the signaling mechanisms responsible for these specific neuroendocrine effects.

Isolating Non-Vascular Functions of PACAP Peptides in Complex In Vivo Systems

For in vivo studies where the potent and long-lasting vasodilatory effects of PACAP-38 and PACAP-27 are confounding variables, PACAP-38 (16-38) offers a strategic advantage. Quantitative evidence demonstrates its vasodilatory potency and duration of action are 'much less' than that of the full-length peptides or VIP [5]. This allows researchers to investigate other systemic effects of the C-terminus (e.g., on immune or neuronal cells) with a significantly reduced risk of altering hemodynamics and confounding the primary readout.

Calcium-Insensitive Mast Cell Activation Studies in Neuroimmune Crosstalk

Researchers investigating novel, calcium-independent mechanisms of mast cell activation can use PACAP-38 (16-38) as a validated positive control and mechanistic probe. Unlike the calcium-dependent degranulation triggered by substance P, the potent histamine release induced by PACAP-38 (16-38) is not inhibited by extracellular calcium [6]. This provides a clear experimental window into non-canonical exocytosis pathways and neuroimmune signaling that is distinct from classical IgE or substance P-mediated pathways.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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